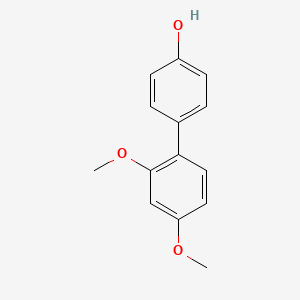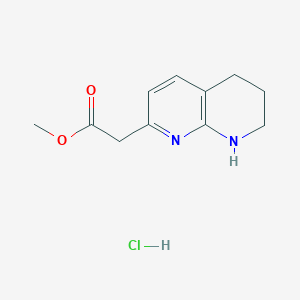![molecular formula C10H9F3N4O3 B3059758 {[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate CAS No. 1255717-30-6](/img/structure/B3059758.png)
{[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate
説明
“{[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate” is a chemical compound with the molecular formula C10H9F3N4O3 . It has a molecular weight of 290.2 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of “{[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate” is represented by the InChI code: 1S/C8H8N4O.C2HF3O2/c9-5-7-11-8(12-13-7)6-3-1-2-4-10-6;3-2(4,5)1(6)7/h1-4H,5,9H2; (H,6,7) .科学的研究の応用
Uranium Contamination Mitigation
Background:: Uranium contamination in groundwater poses environmental and health risks. Nanofiltration (NF) membranes offer a low-energy, pressure-driven treatment process for mitigating uranium contamination.
Application::- Uranium Rejection : {[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate can be explored as a potential ligand for nanofiltration membranes. Its ability to interact with uranium and other groundwater minerals influences uranium rejection efficiency .
Bioactive Research and Nutraceuticals
Background:: Bioactive compounds play a crucial role in various fields, including nutraceuticals. Understanding their applications is essential for developing new formulations.
Application::- Nutraceutical Formulations : Researchers investigate the impact of bioactive components, such as {[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate, in nutraceutical formulations. These formulations aim to enhance health and well-being through functional foods and dietary supplements .
作用機序
Target of Action
Compounds with similar structures, such as pyridinium salts and pyrimidine derivatives, have been known to interact with various biological targets, including protein kinases . These enzymes play crucial roles in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Mode of Action
The exact mode of action of this compound is currently unknown. For instance, it might form salt bridge contacts, unusual π-anion interactions, and several hydrophobic and van der Waals interactions .
Biochemical Pathways
Compounds with similar structures have been shown to inhibit the aggregation of alpha-synuclein (α-syn), a protein implicated in neurodegenerative diseases like parkinson’s disease . This inhibition could potentially affect various biochemical pathways related to neuronal health and function .
Result of Action
Based on the structural similarity to other compounds, it can be speculated that the compound may have potential neuroprotective effects by inhibiting the aggregation of α-syn .
Action Environment
Environmental factors such as temperature, moisture, soil microbe, and soil type could potentially influence the action, efficacy, and stability of this compound . For instance, the presence of dissolved organic matter derived from sludge and straw in contaminated soils has been shown to increase the degradation of similar compounds .
特性
IUPAC Name |
(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O.C2HF3O2/c9-5-7-11-8(12-13-7)6-3-1-2-4-10-6;3-2(4,5)1(6)7/h1-4H,5,9H2;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJWULRQWTYKKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)CN.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate | |
CAS RN |
1255717-30-6 | |
| Record name | 1,2,4-Oxadiazole-5-methanamine, 3-(2-pyridinyl)-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Ethanol, 2,2'-((1-((2-propenyloxy)methyl)-1,2-ethanediyl]bis(oxy))bis-, bis(4-methylbenzenesulfonate)](/img/structure/B3059685.png)



![tert-Butyl 7-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3059692.png)
![2-(1'-(tert-Butoxycarbonyl)-5,6-dimethoxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid](/img/structure/B3059693.png)

